2,5-Dichloro-8-methoxyquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 2,5-dichloroaniline with methoxyacetic acid under acidic conditions to yield the desired product . Another approach involves the use of 2,5-dichloroquinoline as a starting material, which is then methoxylated using methanol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form quinoline N-oxides or reduced to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,5-diamino-8-methoxyquinoline or 2,5-dithio-8-methoxyquinoline can be formed.
Oxidation Products: Quinoline N-oxides are typical products of oxidation reactions.
Reduction Products: Dihydroquinoline derivatives are formed upon reduction.
Scientific Research Applications
2,5-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,5-Dichloroquinoline: Lacks the methoxy group, making it less versatile in certain chemical reactions.
8-Methoxyquinoline: Does not have the chlorine substituents, which can affect its reactivity and biological activity.
Uniqueness: 2,5-Dichloro-8-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which enhance its reactivity and potential biological activities compared to other quinoline derivatives .
Biological Activity
2,5-Dichloro-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is characterized by the presence of two chlorine atoms and a methoxy group on the quinoline ring. These substituents significantly influence its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and redox reactions, which are crucial for its interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that it may inhibit key signaling pathways associated with cell proliferation and survival, particularly in cancer cells. The compound's ability to induce apoptosis and disrupt mitochondrial function has been noted in several studies.
Biological Activities
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been effective against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0625 |
Escherichia coli | 0.125 |
Klebsiella pneumoniae | 0.25 |
2. Anticancer Activity
Recent research highlights the anticancer potential of this compound. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Case Study : A study involving colorectal cancer cells (HCT116) showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway .
3. Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. It appears to protect against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases.
Research Findings
A variety of studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis of Derivatives : Researchers have synthesized multiple analogs to evaluate their cytotoxicity and selectivity against cancer cells. Some derivatives showed improved efficacy compared to the parent compound .
- Fluorescence Studies : Investigations into the fluorescence behavior of these compounds have provided insights into their potential as fluorescent probes in biological systems .
Properties
IUPAC Name |
2,5-dichloro-8-methoxyquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSRFUPQRRYRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295475 | |
Record name | Quinoline, 2,5-dichloro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74668-75-0 | |
Record name | Quinoline, 2,5-dichloro-8-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74668-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2,5-dichloro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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